molecular formula C8H11NO B14448577 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine CAS No. 78472-07-8

2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine

Cat. No.: B14448577
CAS No.: 78472-07-8
M. Wt: 137.18 g/mol
InChI Key: HAZCSSOURYSCGE-UHFFFAOYSA-N
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Description

2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and a pyrrolidine derivative, which undergo a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is critical to the efficiency and cost-effectiveness of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro[1,3]thiazolo[4,5-b]pyridine
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
  • 1-Oxa-2,7-diazaspiro[4.4]non-2-en-6-one
  • 2,7-Diazaspiro[4.4]nonane-1,6-dione

Uniqueness

2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine is unique due to its fused furan and pyrrolizine rings, which confer distinct chemical properties and reactivity.

Properties

CAS No.

78472-07-8

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-oxa-1-azatricyclo[5.2.1.04,10]dec-7-ene

InChI

InChI=1S/C8H11NO/c1-3-9-4-2-7-8(9)6(1)5-10-7/h1,7-8H,2-5H2

InChI Key

HAZCSSOURYSCGE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC=C3C2C1OC3

Origin of Product

United States

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